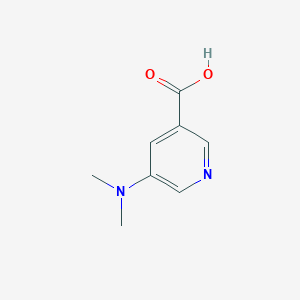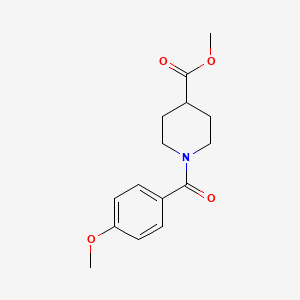
Acide 5-(méthylamino)nicotinique
Vue d'ensemble
Description
5-(Methylamino)nicotinic acid is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Methylamino)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Methylamino)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Production industrielle de l'acide nicotinique
L'acide 5-(méthylamino)nicotinique joue un rôle crucial dans la production industrielle de l'acide nicotinique . Industriellement, l'acide nicotinique est principalement produit par oxydation de la 5-éthyl-2-méthylpyridine avec de l'acide nitrique . Le procédé produit cependant du protoxyde d'azote, un gaz difficile à recycler et à gérer, avec un effet de serre 300 fois plus important que le CO2 . Par conséquent, il est nécessaire de développer de nouvelles technologies pour la production industrielle de l'acide nicotinique afin de répondre aux besoins de la chimie verte et de ne pas alourdir l'environnement .
Complément nutritionnel
L'acide nicotinique est un nutriment essentiel pour l'homme et l'animal . Il aide à réduire la fatigue, à maintenir une peau saine, un métabolisme efficace et une santé mentale . Les symptômes de la carence en acide nicotinique sont appelés les maladies "trois D" : dermatite, diarrhée et démence .
Utilisations thérapeutiques
Des doses thérapeutiques d'acide nicotinique induisent une altération profonde de la concentration plasmatique de plusieurs lipides et lipoprotéines, ce qui se traduit par une plus grande capacité à augmenter le cholestérol des lipoprotéines de haute densité (HDL) .
Santé animale
L'acide nicotinique est essentiel pour la vie des animaux en situation de stress avec une microflore intestinale perturbée, en particulier les animaux d'élevage, et une carence en acide nicotinique conduit à des problèmes de santé et altère la reproduction et la croissance des animaux .
Traitement de la pellagre
Au début du XXe siècle, il a été découvert que l'acide nicotinique avait un effet curatif sur la pellagre, une maladie de la peau, du tube digestif et du système nerveux .
Chimie verte
La production d'acide nicotinique à partir d'this compound peut contribuer au développement de la chimie verte en réduisant la production de sous-produits nocifs .
Mécanisme D'action
- Role : These receptors are found on adipocytes (fat cells) and play a crucial role in regulating the formation and release of adipokines . Adipokines are signaling molecules secreted by adipose tissue and are involved in various metabolic processes.
- HDL Metabolism : 5-(Methylamino)nicotinic acid increases high-density lipoprotein (HDL) levels by inhibiting HDL–apo A-I catabolism. This prolongs HDL half-life and enhances cholesterol efflux and reverse cholesterol transport .
- Prostaglandin Release : Although the exact mechanism remains unclear, it is thought that methyl nicotinate promotes the local release of prostaglandin D2 due to its short half-life .
Target of Action
Biochemical Pathways
Action Environment
Safety and Hazards
Analyse Biochimique
Biochemical Properties
5-(Methylamino)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP), which are essential cofactors in redox reactions. The compound can influence the activity of enzymes involved in these pathways, such as NAD synthetase and NAD kinase . Additionally, 5-(Methylamino)nicotinic acid may interact with specific receptors and transporters, affecting cellular uptake and metabolism.
Cellular Effects
5-(Methylamino)nicotinic acid has various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of sirtuins, a family of proteins involved in cellular stress responses and aging . By affecting sirtuin activity, 5-(Methylamino)nicotinic acid can impact processes such as DNA repair, apoptosis, and metabolic regulation. Furthermore, it may alter the expression of genes involved in oxidative stress and inflammation, thereby influencing cellular health and function.
Molecular Mechanism
The molecular mechanism of 5-(Methylamino)nicotinic acid involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair . This inhibition can result in altered DNA repair processes and increased sensitivity to DNA-damaging agents. Additionally, 5-(Methylamino)nicotinic acid may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Methylamino)nicotinic acid can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 5-(Methylamino)nicotinic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to changes in cellular metabolism, gene expression, and overall cellular health. These temporal effects are important for understanding the compound’s potential therapeutic applications and safety.
Dosage Effects in Animal Models
The effects of 5-(Methylamino)nicotinic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular metabolism and improved stress responses . At high doses, it can cause toxic or adverse effects, including liver damage, oxidative stress, and inflammation. Understanding the dosage-dependent effects of 5-(Methylamino)nicotinic acid is crucial for determining its therapeutic window and potential side effects in clinical applications.
Metabolic Pathways
5-(Methylamino)nicotinic acid is involved in several metabolic pathways, including those related to NAD and NADP biosynthesis. The compound interacts with enzymes such as nicotinamide phosphoribosyltransferase (NAMPT) and nicotinamide mononucleotide adenylyltransferase (NMNAT), which are essential for NAD biosynthesis . These interactions can influence metabolic flux and the levels of key metabolites, affecting overall cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 5-(Methylamino)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through facilitated diffusion or active transport mechanisms . Once inside the cells, it may localize to specific compartments, such as the cytoplasm or mitochondria, where it exerts its biochemical effects. The distribution of 5-(Methylamino)nicotinic acid within tissues can also influence its overall pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of 5-(Methylamino)nicotinic acid is crucial for its activity and function. The compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of 5-(Methylamino)nicotinic acid is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
5-(methylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-6-2-5(7(10)11)3-9-4-6/h2-4,8H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSWHQCDTYJZJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365987 | |
| Record name | 5-(METHYLAMINO)NICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91702-88-4 | |
| Record name | 5-(Methylamino)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91702-88-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(METHYLAMINO)NICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80365987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(methylamino)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-(1H-imidazol-1-yl)phenyl]ethanone](/img/structure/B1301323.png)
![N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide](/img/structure/B1301353.png)
![2-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]furan](/img/structure/B1301364.png)
![6-Fluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1301383.png)
![4-Fluorobenzo[d]thiazol-2-amine](/img/structure/B1301391.png)



![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/structure/B1301411.png)
![N-[4-(-Carboxycyclohexylmethyl)]maleamidic Acid](/img/structure/B1301419.png)


![Ethyl 2-{4-bromo-2-[(hydroxyimino)methyl]-6-methoxyphenoxy}acetate](/img/structure/B1301439.png)

